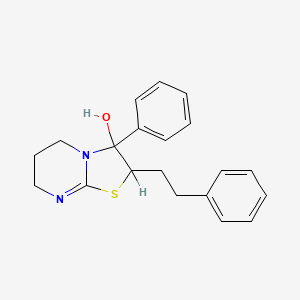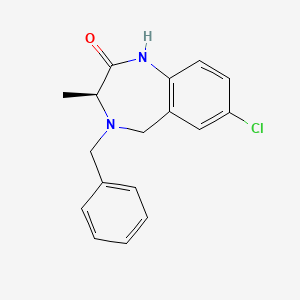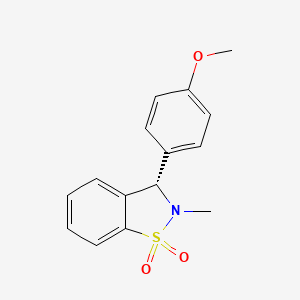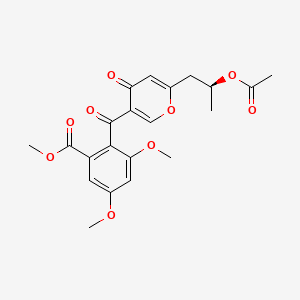
Actofunicone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actofunicone is a secondary metabolite isolated from the fungal strain Talaromyces flavus FKI-0076. It is known for its ability to potentiate the antifungal activity of miconazole against Candida albicans . This compound is a polyketide compound characterized by a γ-pyrone ring linked through a ketone group to a β-resorcylic acid nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of actofunicone involves the cultivation of Talaromyces flavus under specific conditions to produce the compound. The culture broth is then subjected to solvent extraction, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound would likely follow similar steps, with optimization for large-scale fermentation and extraction processes. This includes maintaining optimal growth conditions for Talaromyces flavus and employing efficient extraction and purification methods to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Actofunicone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and carbonyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and dimethyl sulfoxide for Kornblum oxidation, and metal catalysts for C–H functionalization . The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are of interest for further pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Actofunicone has a wide range of scientific research applications:
Wirkmechanismus
Actofunicone exerts its effects by potentiating the antifungal activity of miconazole. It enhances the efficacy of miconazole by inhibiting the growth of Candida albicans through mechanisms that involve the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis . The molecular targets and pathways involved include the cytochrome P-450 enzyme system, which is crucial for ergosterol production in fungi .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include deoxyfunicone, vermistatin, and NG-012 . These compounds share structural similarities, such as the γ-pyrone ring and β-resorcylic acid nucleus, but differ in their specific functional groups and biological activities . Actofunicone is unique in its potent antifungal potentiating activity, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
358376-44-0 |
|---|---|
Molekularformel |
C21H22O9 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
methyl 2-[6-[(2S)-2-acetyloxypropyl]-4-oxopyran-3-carbonyl]-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H22O9/c1-11(30-12(2)22)6-14-8-17(23)16(10-29-14)20(24)19-15(21(25)28-5)7-13(26-3)9-18(19)27-4/h7-11H,6H2,1-5H3/t11-/m0/s1 |
InChI-Schlüssel |
VSHBHDIKPQHDHQ-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


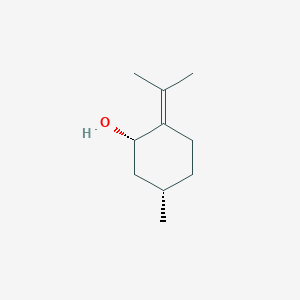
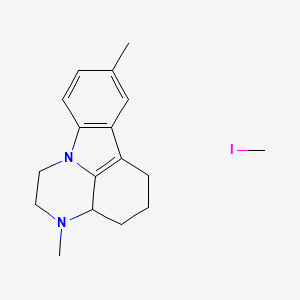
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)
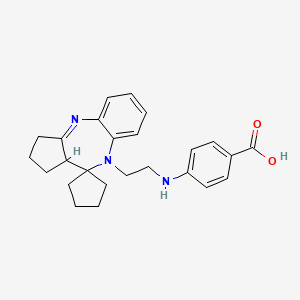



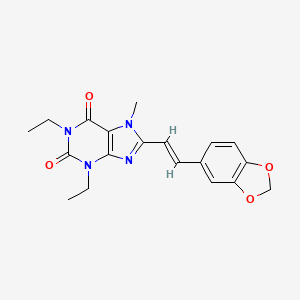

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)

